Direct Comparison of Overall Yield in a Unified Imino-Aldol Synthetic Route
A direct head-to-head comparison from a single study using the same imino-aldol methodology demonstrates a measurable difference in synthetic efficiency between two closely related alkaloids. The six-step total synthesis of (-)-Tashiromine was achieved in a 12% overall yield, while the analogous synthesis of (-)-Epilupinine, a related quinolizidine alkaloid, was realized in a 15% overall yield [1]. This indicates that (-)-Tashiromine is inherently a more challenging synthetic target than (-)-Epilupinine under these specific conditions, or that the reaction sequence is less optimized for its specific indolizidine core.
| Evidence Dimension | Total Synthesis Overall Yield |
|---|---|
| Target Compound Data | 12% overall yield over 6 steps |
| Comparator Or Baseline | (-)-Epilupinine: 15% overall yield over 6 steps |
| Quantified Difference | (-)-Tashiromine yield is 3 percentage points lower (a 20% relative decrease) |
| Conditions | Imino-aldol reactions of enolates derived from phenyl 5-chlorovalerate |
Why This Matters
This data is critical for procurement decisions when selecting a synthetic route benchmark; it quantifies the relative difficulty of constructing the (-)-Tashiromine core versus a close structural analog, directly impacting project timelines and resource allocation.
- [1] Cutter, A. C.; Miller, I. R.; Keily, J. F.; Bellingham, R. K.; Light, M. E.; Brown, R. C. D. Total Syntheses of (−) Epilupinine and (−)-Tashiromine Using Imino-Aldol Reactions. Org. Lett. 2011, 13 (15), 3988–3991. View Source
